Methyl 4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate
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Overview
Description
Methyl 4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, an oxazole moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as refluxing in methanol and the use of specific catalysts can be employed to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and oxazole-containing molecules. Examples include:
- Pyrrolidine-2-carboxylate derivatives
- Oxazole-5-yl butanoyl compounds
Uniqueness
Methyl 4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H22N2O5 |
---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
methyl 4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C15H22N2O5/c1-8(2)13(12-5-9(3)16-22-12)14(19)17-7-10(18)6-11(17)15(20)21-4/h5,8,10-11,13,18H,6-7H2,1-4H3 |
InChI Key |
AZQKULISZPXKFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)OC)O |
Origin of Product |
United States |
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